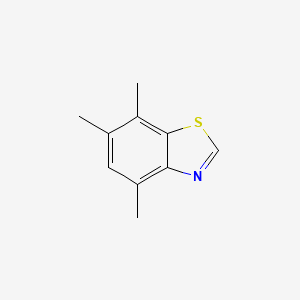![molecular formula C27H32N2OS B14919274 2-(2,3-dihydro-1H-inden-2-ylamino)-4,4-dimethyl-6-oxo-N-[4-(propan-2-yl)phenyl]cyclohex-1-ene-1-carbothioamide](/img/structure/B14919274.png)
2-(2,3-dihydro-1H-inden-2-ylamino)-4,4-dimethyl-6-oxo-N-[4-(propan-2-yl)phenyl]cyclohex-1-ene-1-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3-DIHYDRO-1H-INDEN-2-YLAMINO)-N-(4-ISOPROPYLPHENYL)-4,4-DIMETHYL-6-OXO-1-CYCLOHEXENE-1-CARBOTHIOAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain atoms of at least two different elements as members of their ring(s)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-DIHYDRO-1H-INDEN-2-YLAMINO)-N-(4-ISOPROPYLPHENYL)-4,4-DIMETHYL-6-OXO-1-CYCLOHEXENE-1-CARBOTHIOAMIDE typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:
- Formation of the indene ring system through cyclization reactions.
- Introduction of the amino group via amination reactions.
- Coupling with the isopropylphenyl group using cross-coupling reactions.
- Formation of the cyclohexene ring through cyclization.
- Introduction of the carbothioamide group through thiolation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-DIHYDRO-1H-INDEN-2-YLAMINO)-N-(4-ISOPROPYLPHENYL)-4,4-DIMETHYL-6-OXO-1-CYCLOHEXENE-1-CARBOTHIOAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2,3-DIHYDRO-1H-INDEN-2-YLAMINO)-N-(4-ISOPROPYLPHENYL)-4,4-DIMETHYL-6-OXO-1-CYCLOHEXENE-1-CARBOTHIOAMIDE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,3-DIHYDRO-1H-INDEN-2-YLAMINO)-N-(4-METHYLPHENYL)-4,4-DIMETHYL-6-OXO-1-CYCLOHEXENE-1-CARBOTHIOAMIDE
- 2-(2,3-DIHYDRO-1H-INDEN-2-YLAMINO)-N-(4-ETHYLPHENYL)-4,4-DIMETHYL-6-OXO-1-CYCLOHEXENE-1-CARBOTHIOAMIDE
Uniqueness
The uniqueness of 2-(2,3-DIHYDRO-1H-INDEN-2-YLAMINO)-N-(4-ISOPROPYLPHENYL)-4,4-DIMETHYL-6-OXO-1-CYCLOHEXENE-1-CARBOTHIOAMIDE lies in its specific structural features, such as the presence of the isopropylphenyl group and the carbothioamide moiety. These features may confer unique chemical and biological properties, making it distinct from similar compounds.
Properties
Molecular Formula |
C27H32N2OS |
|---|---|
Molecular Weight |
432.6 g/mol |
IUPAC Name |
2-(2,3-dihydro-1H-inden-2-ylamino)-4,4-dimethyl-6-oxo-N-(4-propan-2-ylphenyl)cyclohexene-1-carbothioamide |
InChI |
InChI=1S/C27H32N2OS/c1-17(2)18-9-11-21(12-10-18)29-26(31)25-23(15-27(3,4)16-24(25)30)28-22-13-19-7-5-6-8-20(19)14-22/h5-12,17,22,28H,13-16H2,1-4H3,(H,29,31) |
InChI Key |
AQRWNBILUSNHMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=S)C2=C(CC(CC2=O)(C)C)NC3CC4=CC=CC=C4C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-tert-butylphenyl)-11-(furan-2-yl)-10-hexanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B14919193.png)
![N-(4-bromophenyl)-2-{[5-(3,5-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14919200.png)
![2-({[2-(1H-imidazol-4-yl)ethyl]amino}methylidene)-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B14919206.png)
![4-chloro-1-methyl-N-[1-(propan-2-yl)piperidin-4-yl]-1H-pyrazole-5-carboxamide](/img/structure/B14919209.png)
![1-({3-[(Thiophen-2-ylcarbonyl)oxy]naphthalen-1-yl}methyl)naphthalen-2-yl thiophene-2-carboxylate](/img/structure/B14919213.png)
![2-Methyl-2-propanyl [(2-hydroxy-1-naphthyl)methyl]carbamate](/img/structure/B14919215.png)
![ethyl (2Z)-2-{amino[(phenylcarbonyl)amino]methylidene}-4-({2-[(4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-3-oxobutanoate](/img/structure/B14919229.png)

![N-(4-methoxybenzyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N'-phenylurea](/img/structure/B14919237.png)
![[(2-{[4-(Ethoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfanyl]acetic acid](/img/structure/B14919249.png)
![N-(2-{[(3-cyclohexyl-1,2,4-oxadiazol-5-yl)carbonyl]amino}ethyl)pyrazine-2-carboxamide](/img/structure/B14919254.png)
![2-Chloro-N-{[1-(4-methylbenzoyl)-2,3-dihydro-1H-indol-6-YL]methyl}propanamide](/img/structure/B14919261.png)

![2-[(E)-2-(1-benzyl-1H-indol-3-yl)ethenyl]-6-iodo-3-(4-methoxyphenyl)quinazolin-4(3H)-one](/img/structure/B14919282.png)
